4-Amino-1-hydroxy-2-phenoxyanthraquinone
Description
Structure
3D Structure
Properties
CAS No. |
93982-34-4 |
|---|---|
Molecular Formula |
C20H13NO4 |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-amino-1-hydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H13NO4/c21-14-10-15(25-11-6-2-1-3-7-11)20(24)17-16(14)18(22)12-8-4-5-9-13(12)19(17)23/h1-10,24H,21H2 |
InChI Key |
YUTGHDCQYGHVNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 4 Amino 1 Hydroxy 2 Phenoxyanthraquinone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectral Analysis of Proton Environments
Proton (¹H) NMR spectroscopy provides valuable insights into the number and types of hydrogen atoms present in a molecule. While specific, experimentally-derived high-resolution ¹H NMR data with detailed chemical shifts, multiplicities, and coupling constants for 4-Amino-1-hydroxy-2-phenoxyanthraquinone is not widely available in public scientific literature, spectral data is noted to be available in spectral databases such as SpectraBase, recorded on a Bruker AM-300 instrument nih.gov.
Based on the known structure of this compound, a predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons on the anthraquinone (B42736) core and the phenoxy substituent, as well as signals for the amine and hydroxyl protons. The protons on the unsubstituted benzene (B151609) ring of the anthraquinone moiety and the phenoxy group would likely appear as complex multiplets in the aromatic region of the spectrum. The proton of the hydroxyl group and the protons of the amino group would be expected to appear as broader signals, with their chemical shifts being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Anthraquinone Aromatic Protons | 7.5 - 8.5 | Multiplet |
| Phenoxy Aromatic Protons | 6.8 - 7.4 | Multiplet |
| Amine (NH₂) Protons | 5.0 - 7.0 | Broad Singlet |
| Hydroxyl (OH) Proton | 12.0 - 14.0 | Broad Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR Spectral Analysis of the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound would give rise to a distinct signal in the ¹³C NMR spectrum.
As with ¹H NMR data, specific experimental ¹³C NMR data for this compound is not readily found in publicly accessible databases. However, based on the analysis of related anthraquinone structures, the carbonyl carbons of the anthraquinone core are expected to resonate at the most downfield region of the spectrum. The aromatic carbons, including those substituted with the amino, hydroxyl, and phenoxy groups, would appear at various chemical shifts depending on the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Carbonyl Carbons (C=O) | 180 - 190 |
| Aromatic Carbons (C-O, C-N) | 140 - 160 |
| Unsubstituted Aromatic Carbons | 110 - 135 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Application of Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the spin systems within the aromatic rings.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, correlations between the protons of the phenoxy group and the carbons of the anthraquinone core would definitively establish the point of attachment.
While specific 2D NMR studies on this compound are not documented in the searched literature, the application of these techniques is standard practice in the structural elucidation of complex organic molecules, including other anthraquinone dyes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₂₀H₁₃NO₄.
The calculated exact mass for the neutral molecule is 331.0845 g/mol . PubChem lists the monoisotopic mass as 331.08445790 Da. This high level of precision is crucial for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₃NO₄ | - |
| Calculated Exact Mass | 331.0845 u | - |
| Monoisotopic Mass | 331.08445790 Da | PubChem |
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. This technique provides detailed structural information by revealing how a molecule breaks apart.
For this compound, the protonated molecule [M+H]⁺ would be the precursor ion in a typical positive ion mode MS/MS experiment. Analysis of publicly available MS/MS data for the [M+H]⁺ ion (precursor m/z 332.0917) reveals several key fragment ions.
Table 4: Major Fragment Ions from MS/MS of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Possible Neutral Loss | Proposed Fragment Structure |
| 332.0917 | 314.0812 | H₂O (18.0105 u) | Loss of water from the protonated molecule |
| 332.0917 | 239.0577 | C₆H₅O (93.0340 u) | Cleavage of the phenoxy group |
| 332.0917 | 226.0499 | C₆H₅OH + CO (122.0391 u) | Loss of phenol (B47542) and carbon monoxide |
| 332.0917 | 254.0448 | C₅H₄O (80.0262 u) | Complex rearrangement and fragmentation |
The fragmentation pattern suggests initial cleavages around the functional groups. The loss of water is a common fragmentation pathway for molecules containing hydroxyl groups. The cleavage of the ether linkage leading to the loss of the phenoxy radical or phenol is also a characteristic fragmentation, providing strong evidence for the presence of this substituent. Further fragmentation of the anthraquinone core can lead to the other observed ions. A detailed analysis of these fragmentation pathways is crucial for the complete structural confirmation of the molecule.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from impurities and related substances. High-Performance Liquid Chromatography (HPLC) is the predominant method for analytical-scale purity determination, while preparative chromatography is utilized for purification at larger scales.
The development of a robust HPLC method is crucial for the accurate quantitative and qualitative analysis of this compound. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of anthraquinone dyes. A typical RP-HPLC method for a structurally similar compound, 1-Amino-4-hydroxy-2-(4-(2-phenoxyethoxy)phenoxy)anthraquinone, utilizes a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier. For mass spectrometry (MS) compatible methods, formic acid is often substituted for phosphoric acid.
| Validation Parameter | Typical Specification | Description |
| Linearity (R²) | > 0.99 | Establishes the relationship between analyte concentration and detector response. |
| Accuracy (% Recovery) | 98-102% | Measures the closeness of the experimental value to the true value. |
| Precision (% RSD) | < 2% | Indicates the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | The lowest concentration of analyte that can be accurately quantified. |
High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) is a powerful tool for the analysis of dyes, allowing for the simultaneous acquisition of chromatographic and UV-Visible spectral data, which aids in peak identification and purity assessment. Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) provides molecular weight information, enhancing the confidence in compound identification.
For the isolation and purification of larger quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger sample injection volumes to isolate substantial amounts of the target compound.
The development of a preparative method often begins with the optimization of the separation on an analytical scale. The analytical method is then scaled up by adjusting the column dimensions, flow rate, and sample load. The goal is to maximize throughput while maintaining the required purity of the collected fractions. For anthraquinone dyes, purification can be achieved using techniques like column chromatography with reversed-phase C-18 material agya.info. Centrifugal partition chromatography (CPC) has also been demonstrated as an effective technique for the preparative-scale fractionation of fungal anthraquinones, which can be scaled up without compromising selectivity nih.gov. High-speed counter-current chromatography (HSCCC) is another efficient method for the preparative isolation of anthraquinones from natural sources ornl.gov.
The efficiency of the preparative separation is monitored by analyzing the collected fractions using analytical HPLC to ensure that the desired purity is achieved.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental for the characterization of this compound, providing insights into its functional groups and electronic properties.
Infrared (IR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically recorded as a KBr-Pellet, would exhibit characteristic absorption bands corresponding to its structural features. While the specific spectrum for this compound is available in spectral databases, general characteristic peaks for anthraquinone derivatives include:
| Functional Group | Characteristic Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3300 - 3500 |
| O-H stretching (hydroxyl group) | 3200 - 3600 (broad) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=O stretching (quinone) | 1630 - 1680 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-O stretching (ether) | 1000 - 1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is responsible for its color. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol (B129727), would show distinct absorption maxima (λmax) in the visible region, which is characteristic of its chromophoric system. The extended conjugation provided by the anthraquinone core, along with the auxochromic amino, hydroxyl, and phenoxy groups, results in absorption in the visible range, imparting the compound its red color. A standard absorbance-concentration curve for Disperse Red 60 demonstrates a linear relationship, which is fundamental for quantitative analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The crystal structure of 1-amino-4-hydroxy-2-phenoxy-9,10-anthracenedione has been determined, providing unambiguous proof of its molecular structure and connectivity. nih.gov
The crystallographic data reveals the spatial orientation of the amino, hydroxyl, and phenoxy substituents on the anthraquinone framework, as well as the planarity of the fused ring system. This information is invaluable for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1 |
| a | 14.972 Å |
| b | 5.1410 Å |
| c | 19.853 Å |
| α | 90° |
| β | 94.15° |
| γ | 90° |
This detailed structural information is critical for structure-property relationship studies and for understanding the dye's physical and chemical properties.
Advanced Reactivity and Chemical Transformation Studies of 4 Amino 1 Hydroxy 2 Phenoxyanthraquinone
Photochromic and Photophysical Properties
4-Amino-1-hydroxy-2-phenoxyanthraquinone belongs to the class of peri-aryloxyquinones (PAQs), a group of compounds known for their unique photoswitching behavior. chemrxiv.orgresearchgate.netnih.gov This phenomenon is centered on the light-induced migration of an aromatic group, a process known as arylotropy. researchgate.netnih.gov The photochromism of these molecules, including their absorption spectra, quantum yields, and fatigue resistance, is highly dependent on their molecular structure. researchgate.net Both the initial para-isomer and the photogenerated ana-isomer of PAQs typically absorb light in the visible spectral region, and the photochromism can occur in both amorphous and crystalline states. researchgate.netnih.gov
Mechanisms of Photoisomerization in Peri-aryloxyquinones
The photochromic behavior of peri-aryloxyquinones is distinct from more common photoswitches that rely on cyclization/cycloreversion or E/Z isomerization mechanisms. chemrxiv.org The core mechanism for PAQs is a photoinduced arylotropy, specifically, the migration of the phenoxy group from position 2 to position 9 of the anthraquinone (B42736) core. chemrxiv.orgresearchgate.net Irradiation of the thermodynamically stable para-quinone isomer triggers the migration of the aryloxy group to the peri-position, resulting in the formation of a metastable ana-quinone isomer. chemrxiv.orgnih.gov
This transformation can be reversed either by irradiating the ana-isomer with light of a different wavelength or through a thermal process. chemrxiv.org Based on the thermal stability of the photogenerated ana-isomer, PAQs can be classified as either T-type (thermally unstable photoisomers with half-lives from milliseconds to days) or P-type (thermally stable photoisomers with half-lives of months or years). chemrxiv.org
Influence of Substituents on Photoactivity and Photostability
The photoactivity and photostability of PAQs are profoundly influenced by the nature and position of substituents on the anthraquinone framework. chemrxiv.org For this compound, the amino (-NH2), hydroxyl (-OH), and phenoxy (-OC6H5) groups are critical determinants of its photophysical properties.
Generally, the introduction of hydroxyl groups into the anthraquinone structure has been found to result in compounds with poor photoswitching capabilities. chemrxiv.orgresearchgate.net Similarly, the presence of unsubstituted amino groups in positions 2, 3, or 8 often yields non-photochromic compounds or switches with poor reversibility. chemrxiv.org However, substituents at the 4-position, such as the amino group in the target compound, represent a significant exception and can lead to more complex photochemical pathways. chemrxiv.org The alkylation of amino groups typically impairs the photoswitching performance, whereas acylation or tosylation of the same groups can reduce photoactivity but often results in viable photoswitchable compounds. chemrxiv.orgresearchgate.net
| Substituent/Modification | Position(s) | General Effect on Photoactivity/Switchability | Reference |
|---|---|---|---|
| Hydroxy (-OH) | General | Leads to poor switchability | chemrxiv.org |
| Amino (-NH₂) | 2, 3, or 8 | Non-photochromic or poor reversibility | chemrxiv.org |
| Amino (-NH₂) | 4 | Enables tandem photoisomerization processes | chemrxiv.org |
| Alkylation of Amino Group | - | Deteriorates switching performance | chemrxiv.org |
| Acylation/Tosylation of Amino Group | - | Reduces photoactivity but compound remains photoswitchable | chemrxiv.org |
Investigation of Tandem Photoisomerization Processes
Derivatives such as 4-amino- and 4-hydroxy-substituted PAQs are known to undergo tandem photoisomerization processes. chemrxiv.org In the case of this compound, the initial photochemical step is the expected aryloxy group migration to form the ana-quinone isomer. chemrxiv.org However, this primary photoproduct is not the final, stable state. It undergoes a subsequent, additional thermal migration of a hydrogen atom. chemrxiv.org This second step leads to the formation of a thermally and chemically stable 1,4-benzoquinone (B44022) derivative, representing a more complex, multi-step transformation initiated by light. chemrxiv.org
Redox Chemistry and Electrochemical Behavior
The electrochemical properties of this compound are governed by its anthraquinone core, which is a well-studied redox-active moiety. acs.orgrsc.org Anthraquinones are capable of undergoing a two-electron reduction, which makes them subjects of intense study for electrochemical applications. rsc.org
Electron-Withdrawing Carbonyl Group Effects on Redox Potentials
The anthraquinone scaffold contains two electron-withdrawing carbonyl groups that are fundamental to its ability to accept electrons. acs.orgrsc.org The redox potential of the anthraquinone core can be precisely tuned by the introduction of electron-donating or electron-withdrawing substituents. rsc.org Electron-withdrawing groups tend to increase the redox potential, while electron-donating groups cause a decrease. rsc.orgjcesr.org
In this compound, the amino, hydroxy, and phenoxy groups are all considered electron-donating. rsc.orgnih.gov The presence of these groups is expected to lower the reduction potential compared to unsubstituted anthraquinone. nih.gov Studies on analogous compounds, such as 1-amino-4-hydroxy-anthraquinone, have shown that the amino group, in particular, can introduce distinct oxidation features in the electrochemical profile. rsc.org The combined electronic effects of the substituents on the anthraquinone host scaffold provide a versatile method for tuning the molecule's redox potentials. rsc.org
| Group Type | Example Substituents | Effect on Anthraquinone Reduction Potential | Reference |
|---|---|---|---|
| Electron-Donating | Amino (-NH₂), Hydroxy (-OH), Phenoxy (-OPh), Alkyl | Decreases potential (shifts to more negative values) | rsc.orgnih.govacs.org |
| Electron-Withdrawing | Halogens (-Cl, -F), Carbonyl functionalities | Increases potential (shifts to more positive values) | acs.orgjcesr.org |
Potential Applications in Redox Flow Batteries (Research Context)
In the context of energy storage research, anthraquinone derivatives are promising candidates for use as redox-active materials in non-aqueous redox flow batteries (RFBs). researchgate.netresearchgate.net Their capacity for a two-electron redox process and the tunability of their electrochemical potentials are highly advantageous for such applications. rsc.org
However, the practical implementation of many anthraquinone derivatives is often hindered by low solubility in the polar organic solvents typically used in RFBs and by the chemical instability of their reduced forms. researchgate.netnih.gov A common degradation pathway for reduced anthraquinones involves the formation of electrochemically inactive anthrone (B1665570) species. nih.gov Research in this area focuses on molecular modification to overcome these limitations. For instance, functionalizing amino groups with various chains is a strategy employed to enhance the solubility of aminoanthraquinones in electrolytes. researchgate.net While this compound is not specifically cited in RFB literature, its structure fits the profile of compounds that could be modified to create highly soluble and stable materials for next-generation energy storage systems. researchgate.netresearchgate.net
Degradation Pathways and Environmental Fate
This compound, widely known by its Colour Index name Disperse Red 60, is a significant anthraquinone dye utilized in the textile industry. europa.eunih.gov The potential discharge of this compound into waterways via industrial effluents has prompted extensive research into its environmental persistence and the mechanisms by which it degrades. europa.eu
The environmental stability of this compound is significantly influenced by ambient conditions such as pH, temperature, and light exposure.
Effect of pH: The pH of the aqueous medium is a critical factor affecting the stability and degradation of anthraquinone dyes. For many disperse dyes, degradation via ozonation is reportedly more efficient in alkaline environments, with optimal pH values often falling in the range of 10 to 12. researchgate.net In alkaline dyeing systems, this compound can exhibit a noticeable color change. This phenomenon is attributed to a tautomeric equilibrium between the red-colored 1-amino-2-phenoxy-4-hydroxy-9,10-anthraquinone form and a blue-colored 1-amino-2-phenoxy-10-hydroxy-4,9-anthraquinone isomer. researchgate.net The position of this equilibrium can be shifted by pH and the presence of other chemical agents. researchgate.net Furthermore, the photocatalytic degradation of structurally similar dyes has also been shown to be pH-dependent; for example, an optimal pH of 8 has been reported for the degradation of Disperse Red 167. nih.gov
Effect of Temperature: Temperature influences the kinetics of chemical reactions, including those involved in dye degradation. While specific studies on the thermal degradation of this compound in environmental matrices are limited, research on related compounds such as 2-aminophenol (B121084) indicates that auto-oxidation rates tend to increase with rising temperatures. pschemicals.com In the context of textile dyeing, temperature is a key parameter that governs the sorption of the dye onto polyester (B1180765) fibers, with higher temperatures facilitating greater dye uptake. researchgate.net
Effect of Light (Photodegradation): Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce the breakdown of disperse dyes. Photocatalytic degradation, which utilizes a semiconductor catalyst and light, is a frequently investigated method for removing these dyes from wastewater. nih.govnih.gov Studies on the similar Disperse Red 167 have demonstrated the effectiveness of this process, with the degradation rate being dependent on factors like pH, initial dye concentration, and the quantity of the photocatalyst. nih.gov This process typically relies on the generation of highly reactive oxygen species which mineralize the complex dye molecule into simpler, less colored, and often less harmful substances. nih.gov
Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods aimed at removing organic pollutants from water by utilizing highly reactive hydroxyl radicals (•OH). google.com These techniques have proven effective for the degradation of recalcitrant molecules like this compound. ontosight.ai
Fenton and Photo-Fenton Processes: The Fenton process generates hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). aatcc.org It is recognized as a highly effective method for both decolorization and complete degradation of dye solutions. nih.gov Research on related disperse dyes, such as Disperse Yellow 119 and Disperse Red 167, has shown high removal efficiencies for both color (measured as spectral absorption coefficient, SAC) and organic load (measured as chemical oxygen demand, COD). echemi.com The process is highly pH-dependent, with optimal performance typically observed around pH 3, and is also sensitive to the concentrations of both Fe²⁺ and H₂O₂. aatcc.orgechemi.comgoogle.com The photo-Fenton process, which integrates UV light with the standard Fenton reagents, can further accelerate the degradation rate. noaa.gov Comparative studies have indicated that the efficacy of different AOPs often follows the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton. researchgate.net
Ozonation: The use of ozone (O₃) is another powerful AOP for treating dye-containing wastewater. researchgate.net It can be applied on its own or combined with catalysts like Fe²⁺ or other oxidants such as H₂O₂ to enhance its degradative power. noaa.gov Ozonation has been reported to achieve decolorization efficiencies exceeding 90%, along with substantial COD removal (40–70%). noaa.gov The process generally exhibits higher efficiency in alkaline conditions. researchgate.net
Photocatalysis: In heterogeneous photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO₂), is activated by light to generate reactive oxygen species. nih.gov Upon irradiation with UV light, the catalyst produces electron-hole pairs that initiate the oxidative reactions leading to the degradation of the dye. nih.govgoogle.com The efficiency of photocatalytic degradation is contingent upon several operational parameters, including the concentration of the catalyst, the initial dye concentration, and the pH of the solution. nih.govresearchgate.net
The following interactive table summarizes the reported effectiveness of various AOPs on disperse dyes.
| Advanced Oxidation Process | Target Pollutant | Key Parameters | Removal Efficiency | Source(s) |
| Fenton | Disperse Red 167 | pH 3, 75 mg/L Fe²⁺, 100 mg/L H₂O₂ | 97.8% SAC, 97.7% COD | echemi.com |
| Fenton | Methylene Blue | pH 3, 4mM Fe²⁺, 70mM H₂O₂ | 98.8% Color, 85% COD | aatcc.org |
| Ozonation | Disperse Dyes | Alkaline pH (10-12) | High decolorization | researchgate.net |
| O₃/Fe²⁺/H₂O₂ | Disperse Dyes | Optimized concentrations | Greater efficiency than ozonation alone | noaa.gov |
| UV/Fenton | 4-chloro-2-nitrophenol | Optimized pH, [H₂O₂], [Fe²⁺] | Most effective among tested AOPs | researchgate.net |
| Photocatalysis (CeFeO₃) | Disperse Red 167 | pH 8, 0.05g catalyst/100ml | Effective photobleaching | nih.gov |
Derivatization Reactions of Functional Groups
The molecular framework of this compound possesses distinct functional groups—a primary amino (-NH₂), a hydroxyl (-OH), and a phenoxy (-O-C₆H₅) group—that are amenable to chemical modification to fine-tune the dye's properties.
The amino and hydroxyl groups are the key polar functionalities that dictate the molecule's solubility, affinity for substrates, and chromophoric properties. researchgate.net
Reactivity of the Amino Group: The primary arylamine group imparts basic character to the molecule, allowing it to react with acids. noaa.govchemicalbook.com In the context of dye chemistry, a more significant modification is the acylation of this amino group. For related disperse azo dyes, the introduction of an acyl group can alter the electronic properties of the chromophore, leading to a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum. aatcc.org Based on reactions of related precursors, another potential modification is the conversion of the amino group into a triazene (B1217601) through diazotization and subsequent coupling with an amine. nih.gov
Reactivity of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated under basic conditions. chemicalbook.com This is particularly relevant during alkaline dyeing, where it can exist in a tautomeric equilibrium with its corresponding keto form, resulting in color shifts. researchgate.net The synthesis of the parent 1-amino-4-hydroxyanthraquinone (B1669015) structure can be accomplished by reacting 1,4-dihydroxyanthraquinone with amines, which underscores the reactivity of the hydroxyl positions on the anthraquinone core. google.comgoogle.com
A primary strategy for developing novel disperse dyes with enhanced characteristics involves modifying the phenoxy side group. The standard synthesis of this compound proceeds via the condensation of 1-amino-2-bromo-4-hydroxyanthraquinone (B89553) with phenol (B47542) under alkaline conditions. echemi.comchemicalbook.com By substituting phenol with various substituted phenols in this nucleophilic aromatic substitution reaction, a diverse array of derivatives can be prepared.
This synthetic versatility allows for the improvement of key dye properties, including thermal stability, light fastness, and sublimation fastness. For instance, the reaction of 1-amino-2-bromo-4-hydroxyanthraquinone with substituted phenols such as p-hydroxyacetophenone or methyl p-hydroxybenzoate yields derivatives with functionally distinct phenoxy moieties. google.com A more complex example is the synthesis of 1-Amino-4-hydroxy-2-(2-(4-methylphenoxy)ethoxy)anthraquinone, which demonstrates the potential to introduce longer, more complex side chains at the 2-position. ontosight.ai These modifications highlight the utility of this synthetic route for creating a broad portfolio of dyes with tailored performance profiles.
Theoretical and Computational Investigations of 4 Amino 1 Hydroxy 2 Phenoxyanthraquinone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of anthraquinone (B42736) and its derivatives. researchgate.net This computational approach is used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry, by calculating electron density. mdpi.com For complex molecules where single-crystal X-ray diffraction is challenging, DFT provides a reliable alternative for structural evaluation. rsc.org
Calculations for 4-amino-1-hydroxy-2-phenoxyanthraquinone would typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation. The planar and rigid tricyclic anthraquinone core is expected, with an intramolecular hydrogen bond likely forming between the hydroxyl group at position 1 and the adjacent carbonyl oxygen. The amino and phenoxy groups introduce additional degrees of freedom. DFT calculations can elucidate the precise orientation of these substituent groups. researchgate.net
Table 1: Predicted Geometrical Parameters of this compound using DFT Note: The following data is illustrative, based on typical values from DFT calculations on similar aromatic compounds.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O (quinone) | ~1.24 Å |
| Bond Length | C-N (amino) | ~1.37 Å |
| Bond Length | C-O (hydroxy) | ~1.35 Å |
| Bond Length | C-O (ether) | ~1.38 Å |
| Bond Angle | C-N-H | ~116° |
| Bond Angle | C-O-C (ether) | ~118° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and therefore more reactive. materialsciencejournal.org For substituted anthraquinones, the nature and position of substituents, such as the amino and phenoxy groups, can significantly modulate the HOMO and LUMO energy levels, thereby influencing the molecule's color and reactivity. manchester.ac.uk DFT calculations are commonly used to determine the energies and spatial distributions of these frontier orbitals. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Properties Note: These values are representative for this class of compounds and would be determined computationally.
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.85 | Electron-donating capability (nucleophilicity) |
| LUMO Energy | -2.90 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 2.95 | Indicates high stability and low chemical reactivity |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water).
For this compound, MD simulations could be used to explore the rotational freedom of the phenoxy group relative to the anthraquinone plane. This is important for understanding how the molecule might adapt its shape to fit into a binding site or interact with its surroundings. Simulations can also reveal the stability of the intramolecular hydrogen bond and analyze the patterns of hydrogen bonding with solvent molecules, which influences solubility and transport properties. nih.gov
In Silico Modeling of Biological Interactions and Target Binding
The planar, aromatic structure of many anthraquinone derivatives allows them to intercalate with DNA or bind to the active sites of enzymes, leading to a wide range of biological activities. nih.gov In silico techniques, particularly molecular docking, are used to predict and analyze these interactions.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). nih.gov This simulation helps identify plausible binding modes and estimates the binding affinity, often expressed as a docking score. For this compound, docking studies could be performed against various protein targets, such as kinases or proteases, to explore its potential as a therapeutic agent. nih.gov The results would highlight key intermolecular interactions, such as hydrogen bonds and π-π stacking, between the molecule and the protein's amino acid residues. nih.gov
Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Kinase Note: This data is hypothetical to demonstrate the output of a typical docking study.
| Binding Mode | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | Lys76, Leu128 | Hydrogen Bond with amino group |
| 1 | -8.5 | Phe189 | π-π stacking with anthraquinone core |
| 1 | -8.5 | Asp190 | Hydrogen Bond with hydroxy group |
Prediction of Spectroscopic Properties from Computational Models
Computational models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for validation. For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-visible range. researchgate.net These calculations can identify the nature of the transitions, such as π→π* or intramolecular charge-transfer (ICT) transitions, which are responsible for the color of the compound. researchgate.netmanchester.ac.uk
Similarly, DFT calculations can predict vibrational spectra (infrared and Raman). By calculating the harmonic vibrational frequencies corresponding to the normal modes of the molecule, a theoretical spectrum can be generated. researchgate.net Comparing this with an experimental spectrum helps in assigning specific absorption bands to the vibrations of particular functional groups (e.g., C=O stretch, N-H bend), confirming the molecular structure. materialsciencejournal.org
Table 4: Comparison of Predicted vs. Experimental Spectroscopic Data Note: Experimental data is hypothetical for illustrative purposes.
| Spectroscopy Type | Property | Predicted Value (TD-DFT/DFT) | Experimental Value |
|---|---|---|---|
| UV-Visible | λmax (nm) | ~520 nm | 525 nm |
| Infrared (IR) | C=O Stretch (cm-1) | 1645 cm-1 | 1650 cm-1 |
| Infrared (IR) | N-H Stretch (cm-1) | 3410 cm-1 | 3405 cm-1 |
Biological Activity and Mechanistic Research in Vitro Studies
Antioxidant Potential and Modulation of Reactive Oxygen Species (In Vitro)
No standard in vitro antioxidant assays (e.g., DPPH, ABTS, or ORAC assays) have been published for 4-Amino-1-hydroxy-2-phenoxyanthraquinone to determine its radical scavenging or reducing capabilities. Some toxicological research on zebrafish embryos, which is an in vivo model, indicated that oxidative stress is a mechanism of toxicity for this compound, as evidenced by alterations in total glutathione (B108866) levels. However, these studies assess toxicity rather than the potential therapeutic antioxidant activity of the compound itself.
Anti-inflammatory Effects (In Vitro Models)
The general class of anthraquinones has been associated with anti-inflammatory properties. ontosight.ai However, no specific in vitro studies have been conducted to evaluate the anti-inflammatory effects of this compound. There is no available data on its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes or to reduce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages.
Other Potential Biological Activities (In Vitro)
Research into other in vitro biological activities of this compound is also sparse. The primary application of this compound is as a disperse dye in the textile and polymer industries. wikipedia.orgeuropa.eu Ecotoxicological studies have been performed, but these are typically conducted in whole organisms (in vivo) rather than in isolated cellular systems (in vitro).
Enzymatic Modulation and Receptor Binding (In Vitro)
Despite a comprehensive search of scientific databases, no specific in vitro studies detailing the enzymatic modulation or receptor binding profile of this compound were identified. Research has yet to be published that investigates the direct effects of this compound on specific enzymes or its affinity for particular cellular receptors. Therefore, data on its potential as an enzyme inhibitor or activator, or as a ligand for any receptor, is not available.
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
In the absence of direct studies on this compound, insights into its potential biological activity can be inferred from the extensive structure-activity relationship (SAR) studies conducted on the broader family of anthraquinone (B42736) derivatives. The biological effects of anthraquinones are significantly influenced by the nature and position of substituents on the core tricyclic structure.
The fundamental anthraquinone scaffold consists of three fused benzene (B151609) rings. The biological properties of its derivatives are largely dictated by the functional groups attached to this core. researchgate.net Key substituents that modulate activity include hydroxyl (-OH), amino (-NH2), and phenoxy (-OPh) groups, all of which are present in this compound.
Generally, the polarity of substituents on the anthraquinone ring is directly related to their antimicrobial activity; a stronger polarity often correlates with more potent effects. researchgate.netrsc.org The presence of hydroxyl groups is not always essential for the antibacterial activity of hydroxyanthraquinone derivatives. rsc.org
Studies on various anthraquinone analogues have highlighted the following general SAR principles:
Hydroxyl Groups: The number and position of hydroxyl groups are critical determinants of activity. For instance, anthraquinones substituted with alizarin (B75676) (1,2-dihydroxyanthraquinone) often exhibit significant antioxidant activity. nih.gov
Amino Groups: The introduction of amino groups can also modulate the biological profile.
Planar Structure: The rigid, planar structure of the anthraquinone core is a key feature, though it can contribute to low water solubility, potentially reducing biological activity. rsc.org
The unique combination of an amino group at the 4-position, a hydroxyl group at the 1-position, and a phenoxy group at the 2-position of this compound suggests a complex interplay of electronic and steric factors that would influence its biological interactions. However, without specific experimental data for this compound or its close analogues, any predictions regarding its activity based on these general SAR principles remain speculative.
Table 1: Summary of General Structure-Activity Relationships for Anthraquinone Derivatives
| Structural Feature | Influence on Biological Activity |
|---|---|
| Anthraquinone Core | The fundamental scaffold for biological interaction. researchgate.net |
| Hydroxyl Groups | Number and position are critical; alizarin substitution is linked to antioxidant properties. nih.gov |
| Polar Substituents | Increased polarity often correlates with enhanced antimicrobial effects. researchgate.netrsc.org |
| Planar Structure | Important for activity but can lead to poor solubility. rsc.org |
Potential Applications Beyond Biological Activity Academic Research Focus
Advanced Materials Science Applications
Organic Semiconductors and Optoelectronics
While research specifically detailing the organic semiconductor properties of 4-Amino-1-hydroxy-2-phenoxyanthraquinone is not extensively documented in publicly available literature, the broader class of anthraquinone (B42736) (AQ) derivatives has garnered significant interest for applications in organic electronics. aip.orgaip.org Computational studies on various AQ derivatives have highlighted their potential as n-type organic semiconductors, a crucial component in organic photovoltaic (OPV) cells, organic light-emitting diodes (OLEDs), and n-channel organic field-effect transistors (OFETs). aip.org
The electronic and optical properties of anthraquinone derivatives can be finely tuned through molecular design, such as the strategic addition of electron-withdrawing groups. aip.org These modifications can significantly alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn influences charge transport properties and device performance. aip.orgresearchgate.net For instance, the introduction of substituents can reduce the HOMO-LUMO gap, potentially improving electron injection. aip.org
A series of donor-acceptor type molecules, synthesized by combining an electron donor (like diarylamines) with the electron-accepting 9,10-anthraquinone core, have shown intramolecular charge transfer (ICT) transitions. researchgate.net Electrochemical analysis of these compounds revealed HOMO and LUMO energy levels that suggest their suitability as ambipolar materials in organic electronics. researchgate.net
In a practical application, thin films of zinc phthalocyanine (B1677752) (ZnPc) doped with anthraquinone derivatives, such as 1,4-diaminoanthraquinone, have been manufactured and characterized for use in flexible electronic devices. rciueducation.organahuac.mx These devices exhibited measurable electrical conductivity, and their optical properties, including the optical bandgap, were evaluated. rciueducation.org The optical bandgap (Egopt) values for these semiconductor materials were calculated to be around 1.35 eV. rciueducation.org
Table 1: Optoelectronic Properties of Select Anthraquinone-Based Systems
| Compound/System | Key Finding | Potential Application |
| Anthraquinone (AQ) Derivatives | Show promise as n-type organic semiconductors with tunable electronic properties. aip.orgaip.org | Organic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs) aip.org |
| Donor-Acceptor Molecules with Anthraquinone Core | Exhibit intramolecular charge transfer (ICT) and suitable HOMO/LUMO levels for ambipolar characteristics. researchgate.net | Organic Electronics researchgate.net |
| Zinc Phthalocyanine (ZnPc) doped with Anthraquinone Derivatives | Forms thin films with semiconducting properties for flexible devices. rciueducation.organahuac.mx | Flexible Electronics rciueducation.org |
Photochromic Materials for Data Storage and Sensors
The investigation into the photochromic properties of this compound specifically is an emerging area of research. However, the general class of anthraquinone derivatives has been explored for applications in sensing. researchgate.net The core structure of anthraquinone provides a versatile scaffold for the development of chemosensors. researchgate.net The vibrancy of research in this field is indicated by the increasing number of anthraquinone-based sensors developed over the last decade. researchgate.net These sensors often rely on fluorescence monitoring to detect the presence of specific anions and/or metal ions. researchgate.net
Development of Materials for 3D Photoprinting
Recent research has highlighted the potential of aminoanthraquinone derivatives to act as photoinitiators in 3D printing applications. anu.edu.au Specifically, certain disubstituted aminoanthraquinone derivatives have been successfully used in photoinitiating systems for the 3D printing of a commercial resin using polychromatic visible light. anu.edu.au This indicates that the structural class to which this compound belongs has promising characteristics for the formulation of materials used in additive manufacturing. Furthermore, other anthraquinone derivatives have been investigated as near UV and visible light photoinitiators for various types of polymerization, including free-radical, thiol-ene, and cationic polymerizations, which are fundamental processes in many 3D printing technologies. rsc.org
Chemical Technology and Industrial Applications (Research Perspective)
Innovations in Disperse Dyes and Pigmentation Technologies
This compound is widely recognized and utilized as a disperse dye, commonly known as Disperse Red 60. wikidata.org Disperse dyes are characterized by their insolubility in water and are primarily used for dyeing synthetic hydrophobic fibers. jcesr.org This particular compound is used in the coloration of textiles, leather, polymers, paper, inks, and toners. europa.eu
Research in this area focuses on optimizing the synthesis and application of such dyes to achieve desirable properties like high lightfastness and sublimation fastness, particularly on polyester (B1180765) fibers. rsc.org Innovations may also involve developing more environmentally friendly manufacturing processes. jcesr.org The application of these dyes can be achieved through various methods, including high-temperature dyeing or the Thermosol process. rsc.org
Table 2: Industrial Applications of this compound (Disperse Red 60)
| Industry | Application |
| Textiles | Dyeing of synthetic fibers, particularly polyester. europa.eu |
| Printing | Component in inks and toners. europa.eu |
| Plastics/Polymers | Coloration of various polymer products. europa.eu |
| Leather | Treatment and dyeing of leather goods. europa.eu |
| Paper | Use in paper chemicals and dyes. europa.eu |
Design of Analytical Reagents and Chemosensors for Biopolymers
The anthraquinone scaffold is a promising platform for the design of analytical reagents and chemosensors. pcbiochemres.com The functional groups on the anthraquinone ring can be modified to create molecules with high selectivity and sensitivity for specific analytes, including metal ions and anions. pcbiochemres.com For instance, imidazoanthraquinone-triarylamine fluorescent probes have been synthesized and shown to selectively detect fluoride, cyanide, and hydroxide (B78521) ions through colorimetric and spectroscopic changes. pcbiochemres.com
Furthermore, anthraquinone-based crown ethers have been investigated as fluorescent chemosensors for detecting heavy metal cations. usd.edu The selectivity of these sensors can be tuned by altering the internal group of the crown ether. usd.edu In the context of biopolymers, anthraquinone-labeled antibodies have been utilized in the development of electrochemical immunosensors. nih.gov These sensors can detect specific biomarkers, with the anthraquinone moiety acting as a stable and small redox label that does not significantly interfere with biomolecular interactions. nih.gov The unique ability of anthraquinone derivatives to intercalate into double-stranded DNA also presents possibilities for their use as probes for nucleic acids. liberty.edu
Environmental Remediation Technologies
The widespread industrial use of this compound, commercially known as Disperse Red 60, has led to concerns regarding its release into aquatic environments. rsc.org Its complex aromatic structure makes it resistant to conventional degradation methods, prompting research into specialized environmental remediation technologies. rsc.org Academic focus has been directed towards developing effective methods for its removal from wastewater, primarily through adsorption and catalytic degradation, to mitigate its environmental impact.
Adsorption has been identified as a highly effective technique for removing anthraquinone dyes like this compound from wastewater. rsc.org This process involves the binding of the dye molecules to the surface of a solid material, known as an adsorbent. Research has explored various low-cost and efficient adsorbents for this purpose.
Studies have investigated the use of fungal biomass, both free and immobilized, from Lentinus concinnus to adsorb Disperse Red 60. The maximum adsorption was observed at a pH of 6.0, with the dye uptake increasing as the initial concentration rose to 100 mg/L. researchgate.net Immobilized biomass demonstrated a higher maximum adsorption capacity (92.6 mg/g) compared to free biomass (65.7 mg/g). researchgate.net
Powdered activated carbon (PAC) is another widely studied adsorbent. flinders.edu.au Investigations into the adsorption of C.I. Disperse Red 60 on PAC revealed that removal efficiency improves with decreasing particle size. flinders.edu.au The adsorption process was found to follow pseudo-second-order kinetics, indicating that chemisorption is a key part of the mechanism. researchgate.net Isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium between the dye adsorbed onto the solid and the dye remaining in solution. researchgate.netresearchgate.net For instance, the adsorption of Disperse Red 60 onto novel organo-metal oxide nanocomposites was found to fit the Langmuir isotherm well, with maximum adsorption capacities of 92.8 mg/g and 88.5 mg/g on different formulations. researchgate.net
Natural coagulants have also been explored. The mucilage from Alcea rosea roots was used to remove Disperse Red 60, achieving a maximum removal efficiency of 86% under optimal conditions of pH 11, a coagulant concentration of 200 mg/L, and a temperature of 60°C. google.com
Table 1: Adsorption Parameters for this compound (Disperse Red 60) Removal
Catalytic degradation through advanced oxidation processes (AOPs) offers a promising pathway for the complete mineralization of recalcitrant dyes like this compound into simpler, less harmful compounds such as carbon dioxide and water. rsc.orgnih.gov These methods rely on the generation of highly reactive species, most notably hydroxyl radicals (•OH), to break down the complex dye structure. nih.govmdpi.com
One specific study investigated the photocatalytic degradation of Disperse Red 60 using zinc oxide (ZnO) nanomaterials. The process was optimized by evaluating variables such as catalyst concentration, pH, and the addition of an oxidant like hydrogen peroxide (H₂O₂). The presence of a photocatalyst like ZnO, when irradiated with a suitable light source (e.g., UV), creates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. The addition of H₂O₂ can further enhance the generation of these radicals, accelerating the degradation process. mdpi.com The study achieved a maximum degradation of 97% for Disperse Red 60 at optimal conditions, which included a ZnO concentration of 0.6 g/L, an H₂O₂ dose of 0.9 mL/L, and a pH of 9.0, within a 60-minute irradiation period.
Other AOPs applicable to anthraquinone dyes include the Fenton and photo-Fenton processes, which use iron salts and hydrogen peroxide to generate hydroxyl radicals. nih.gov These methods have proven effective for the decolorization and reduction of Chemical Oxygen Demand (COD) in wastewater containing various dyes. mdpi.com While specific kinetic data for this compound degradation via Fenton processes are not detailed in the available literature, the general efficacy of AOPs for this class of compounds underscores their potential for its complete mineralization. rsc.org
Future Research Directions and Emerging Paradigms for 4 Amino 1 Hydroxy 2 Phenoxyanthraquinone
Development of Novel and Sustainable Synthetic Routes
While classical methods for the synthesis of anthraquinone (B42736) derivatives are well-established, the future necessitates a shift towards more sustainable and efficient synthetic strategies. nih.govnih.gov The development of novel synthetic routes for 4-Amino-1-hydroxy-2-phenoxyanthraquinone will likely focus on the principles of green chemistry.
Key research objectives include:
Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems (e.g., iridium-catalyzed routes) can improve atom economy and reduce waste. nih.gov Research into novel catalysts for C-N and C-O bond formation on the anthraquinone core is a promising avenue.
Late-Stage Functionalization: Strategies that allow for the introduction or modification of the amino, hydroxy, and phenoxy groups in the final stages of the synthesis offer flexibility and efficiency. nih.govcolab.ws This approach avoids the need to carry functional groups through multi-step sequences, which can be inefficient.
Biomimetic and Biocatalytic Synthesis: Drawing inspiration from the biosynthetic pathways of natural anthraquinones, which often begin with polyketide precursors, could lead to innovative and environmentally benign production methods. nih.gov The use of enzymes for specific transformations could offer high selectivity under mild conditions.
Solvent-Free and Alternative Solvent Systems: Exploring synthetic methods that minimize or eliminate the use of hazardous organic solvents, such as grindstone chemistry or reactions in supercritical fluids, represents a significant step towards sustainability. longdom.org
Future synthetic methodologies will aim to improve yield, reduce energy consumption, and minimize the generation of hazardous byproducts, aligning the production of this compound with modern standards of sustainable chemical manufacturing. meghmaniglobal.comrsc.org
Exploration of Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deeper understanding of the reaction mechanisms, molecular interactions, and excited-state dynamics of this compound is crucial for optimizing its performance in various applications. While standard spectroscopic techniques (FT-IR, NMR, UV-Vis) are essential for structural confirmation, advanced methods are needed for real-time mechanistic insights. nih.govpsu.edu
Future research should leverage:
Time-Resolved Spectroscopy: Techniques such as transient absorption spectroscopy and time-resolved fluorescence can probe the properties of short-lived excited states and reaction intermediates on timescales from femtoseconds to milliseconds. This is particularly relevant for understanding its photochemical behavior.
In Situ Spectroscopy: The use of in situ absorption spectroscopy and other real-time monitoring techniques can provide invaluable data on reaction kinetics and help elucidate the pathways of photochemical reactions under various conditions, such as the influence of an external magnetic field. nih.gov
Advanced NMR Techniques: Two-dimensional NMR and solid-state NMR can provide detailed information about the compound's structure, conformation, and intermolecular interactions, such as its binding to substrates or its aggregation state in different media. mdpi.com
The data gathered from these advanced techniques will be instrumental in building accurate mechanistic models, which can then be used to rationally design next-generation derivatives with tailored properties.
Deeper Elucidation of Photophysical and Photochemical Phenomena
The anthraquinone core is known for its rich photochemistry, and the specific substitution pattern of this compound suggests complex photophysical and photochemical behavior. researchgate.netresearchgate.net A more profound understanding of these phenomena is essential for applications ranging from photopolymerization to photodynamic therapy.
Key areas for future investigation include:
Excited-State Characterization: A detailed characterization of the singlet and triplet excited states, including their energies, lifetimes, and quantum yields of formation, is fundamental. Research should explore how solvent polarity and hydrogen bonding affect these properties, as seen in related compounds like 2-amino-9,10-anthraquinone. nih.gov
Photochemical Reaction Pathways: Anthraquinone derivatives can undergo various photochemical reactions, including photoreduction, photo-oxidation, and photocyclization. researchgate.netrsc.org Future studies should systematically investigate the specific photochemical pathways available to this compound upon irradiation with light of different wavelengths. The influence of external factors, such as magnetic fields, on reaction rates and product distribution warrants further exploration. nih.gov
Energy and Electron Transfer: Understanding the dynamics of intramolecular and intermolecular energy and electron transfer processes is critical. This includes studying how the compound interacts with other molecules in its excited state, which is vital for its application as a photosensitizer or photoinitiator. rsc.org
The table below summarizes key photophysical parameters that require deeper investigation for this compound, with illustrative data from related compounds.
| Photophysical Property | Research Focus for this compound | Illustrative Example from Related Anthraquinones |
| Absorption Maximum (λmax) | Determine solvatochromic shifts in various polar and non-polar solvents. | Emodin in methanol (B129727) shows λmax at 436 nm, 289 nm, 264 nm, 254 nm, and 222 nm. psu.edu |
| Fluorescence Quantum Yield (Φf) | Quantify emission efficiency and its dependence on solvent polarity and temperature. | 2-amino-9,10-anthraquinone shows unusually high Φf in low polarity solvents. nih.gov |
| Excited-State Lifetime (τ) | Measure singlet and triplet state lifetimes using time-resolved spectroscopy. | Nanosecond laser flash photolysis has been used to obtain triplet emission decays for phenanthrenequinones. researchgate.net |
| Intersystem Crossing (ISC) Efficiency | Determine the efficiency of triplet state formation, crucial for photosensitization. | The triplet state of phenanthrenequinone (B147406) is populated via ISC from the S1 state. researchgate.net |
Comprehensive Structure-Function Relationship Studies Across Diverse Application Areas
To unlock the full potential of this compound, a systematic and comprehensive investigation of its structure-function relationships is required. This involves synthesizing a library of analogs and evaluating how specific structural modifications impact their chemical, physical, and biological properties. rsc.org
Future research should focus on systematically altering:
The Phenoxy Group: Introducing electron-donating or electron-withdrawing substituents onto the phenoxy ring to modulate the electronic properties of the entire molecule. This can fine-tune its color, redox potential, and biological activity.
The Anthraquinone Core: Exploring the effects of adding or moving substituents on the anthraquinone backbone to understand their influence on properties like solubility and intermolecular interactions.
The Amino and Hydroxy Groups: Modifying these functional groups through alkylation, acylation, or replacement to probe their role in hydrogen bonding, chelation, and biological targeting.
These studies will be critical for optimizing the compound for specific applications, whether as a high-performance dye, a selective chemosensor, or a potent therapeutic agent. nih.govrsc.orgacs.org The relationship between the polarity of substituents and biological activities, such as antibacterial properties, is a particularly important area for exploration. rsc.org
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research and development. rsc.org By integrating advanced computational techniques, researchers can pre-screen virtual libraries of derivatives, predict key properties, and gain mechanistic insights that guide targeted experimental work.
Key integrated approaches include:
Density Functional Theory (DFT): DFT calculations are invaluable for predicting electronic structures, redox potentials, and UV-Vis absorption spectra of anthraquinone derivatives. rsc.orgaip.orgaip.org This can help rationalize experimental observations and predict the properties of yet-to-be-synthesized compounds.
Molecular Docking and Dynamics: For potential therapeutic applications, molecular docking and molecular dynamics simulations can be used to predict how derivatives of this compound bind to biological targets like kinases or DNA. acs.org
Quantitative Structure-Activity Relationship (QSAR): By combining computational descriptors with experimental data, QSAR models can be developed to predict the activity of new analogs, streamlining the optimization process.
This integrated approach, where computational predictions inform experimental design and experimental results refine computational models, creates a highly efficient research cycle for discovering novel anthraquinone-based materials and molecules.
| Computational Method | Application in Future Research | Predicted Properties |
| Density Functional Theory (DFT) | Predict properties of novel derivatives before synthesis. | Redox potentials, HOMO/LUMO energies, UV-Vis spectra. rsc.orgrsc.orgaip.org |
| Time-Dependent DFT (TD-DFT) | Elucidate excited-state properties and photochemistry. | Excitation energies, oscillator strengths, charge-transfer character. aip.org |
| Molecular Docking | Identify potential biological targets and binding modes. | Binding affinity, protein-ligand interactions. acs.org |
| Molecular Dynamics (MD) | Simulate the behavior of the compound in complex environments. | Conformational stability, solvation effects, binding free energies. acs.org |
Strategies for Sustainable Production and Environmental Impact Mitigation
The widespread use of dyes, including anthraquinone-based colorants, has raised significant environmental concerns due to the release of colored and often recalcitrant effluents into water bodies. acs.orgresearchgate.netresearchgate.net Future research on this compound must address its entire lifecycle, from production to disposal.
Essential research directions include:
Green Manufacturing Processes: As outlined in section 8.1, developing sustainable synthetic routes is paramount. This includes using renewable feedstocks, employing biocatalysis, and minimizing waste generation in line with green chemistry principles. meghmaniglobal.comrsc.org
Biodegradability Studies: The complex aromatic structure of anthraquinone dyes makes them resistant to natural degradation. nih.govnih.gov It is crucial to assess the biodegradability of this compound and its potential degradation products. Future work could focus on designing derivatives with enhanced biodegradability without compromising performance.
Advanced Remediation Technologies: Research into efficient methods for removing the compound from wastewater is critical. This includes exploring enzymatic degradation (e.g., using oxidoreductases), mycoremediation (using fungi), and advanced oxidation processes that can mineralize the dye into harmless substances. acs.orgnih.govnih.gov
Lifecycle Assessment (LCA): Conducting a comprehensive LCA for the production and application of this compound will help identify environmental hotspots and guide the development of more sustainable alternatives.
By proactively addressing the environmental impact, the scientific community can ensure that the development and application of this and related compounds proceed in an environmentally responsible manner.
Q & A
Basic Research Questions
Q. What are the key chemical stability considerations and storage protocols for 4-Amino-1-hydroxy-2-phenoxyanthraquinone in laboratory settings?
- Methodological Answer : The compound is stable under recommended temperatures and pressures but decomposes in the presence of strong oxidizing agents, producing carbon and nitrogen oxides . To avoid degradation, store in airtight containers away from light and oxidizing agents. Use inert gas purging (e.g., nitrogen) for long-term storage. Monitor stability via HPLC or TLC to detect decomposition products .
Q. How is this compound synthesized, and what are the critical reaction parameters?
- Methodological Answer : While direct synthesis protocols are not explicitly detailed in the evidence, analogous anthraquinone derivatives are synthesized via Suzuki-Miyaura cross-coupling. For example, 1-hydroxy-2-bromoanthraquinone reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst in a 1:1 THF/water mixture at 80–100°C . Optimize reaction time (typically 12–24 hours) and stoichiometry to maximize yields. Post-reaction purification involves column chromatography with silica gel and dichloromethane/methanol gradients .
Q. What spectroscopic techniques are essential for confirming the identity of this compound?
- Methodological Answer : Use a combination of:
- UV-Vis Spectroscopy : Detect characteristic quinone absorption bands (λmax ~250–300 nm).
- FT-IR : Identify hydroxyl (3200–3600 cm⁻¹), amino (3300–3500 cm⁻¹), and carbonyl (1650–1750 cm⁻¹) stretches.
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl carbons (δ 180–190 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of anthraquinone derivatives (e.g., cytotoxicity vs. antitumor activity)?
- Methodological Answer : Design comparative assays using standardized cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin). Evaluate dose-response curves (IC₅₀ values) and apoptosis markers (e.g., caspase-3 activation). Structural modifications, such as phenoxy or amino group positioning, significantly influence activity; use QSAR models to correlate substituent effects with bioactivity .
Q. What advanced crystallographic methods are recommended for structural elucidation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. For example, a Bruker–Nonius X8 APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) can resolve hydrogen bonding and π-stacking interactions. Refinement software (e.g., SHELXL) calculates anisotropic displacement parameters for non-H atoms .
Q. How can Suzuki-Miyaura cross-coupling be optimized for functionalizing anthraquinone scaffolds with aryl groups?
- Methodological Answer : Key parameters include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) for electron-deficient substrates.
- Solvent System : THF/water (3:1) enhances solubility and reaction efficiency.
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Validate coupling efficiency via LC-MS and compare yields across solvent/catalyst combinations.
Q. What strategies mitigate environmental risks from this compound degradation?
- Methodological Answer : Conduct photodegradation studies using UV irradiation (λ = 254 nm) in aqueous solutions. Analyze degradation products via GC-MS to detect hazardous byproducts (e.g., NOₓ). Implement biodegradation assays with soil microbes (e.g., Pseudomonas spp.) to assess natural attenuation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
